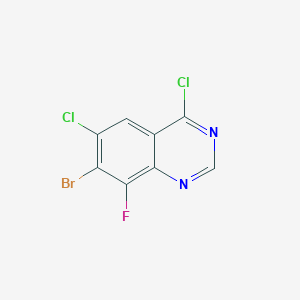

7-Bromo-4,6-dichloro-8-fluoroquinazoline

Description

BenchChem offers high-quality 7-Bromo-4,6-dichloro-8-fluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4,6-dichloro-8-fluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4,6-dichloro-8-fluoroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2FN2/c9-5-4(10)1-3-7(6(5)12)13-2-14-8(3)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETZGFXDAJQFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Br)F)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4,6-dichloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have allowed for the development of a vast array of biologically active molecules across numerous therapeutic areas.[3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][4] The strategic incorporation of halogen atoms into the quinazoline framework can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a detailed technical overview of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a polyhalogenated quinazoline derivative poised as a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-4,6-dichloro-8-fluoroquinazoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 1698027-19-8 | [6] |

| Molecular Formula | C₈H₂BrCl₂FN₂ | [6] |

| Molecular Weight | 295.92 g/mol | [6] |

| IUPAC Name | 7-bromo-4,6-dichloro-8-fluoroquinazoline | [6] |

| Canonical SMILES | C1=C2C(=NC=N1)C(=C(C=C2Cl)Br)F | [6] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Step 1: Synthesis of 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone

The initial step involves the cyclization of a substituted anthranilic acid, 2-amino-3-bromo-5-chloro-6-fluorobenzoic acid, with formamide at elevated temperatures. This reaction is a well-established method for the formation of the quinazolinone ring system.[7]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-5-chloro-6-fluorobenzoic acid (1.0 eq).

-

Add an excess of formamide (approximately 4-5 eq).

-

Heat the reaction mixture to 130-135 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone.

Step 2: Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

The second step is the chlorination of the 4-position of the quinazolinone intermediate. This is a common transformation to introduce a reactive leaving group for subsequent nucleophilic substitution reactions.[8]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 3-6 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

-

The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the solid with water and dry thoroughly. The crude product can be purified by recrystallization or column chromatography to afford 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Spectroscopic Characterization (Predicted)

As experimental data for 7-Bromo-4,6-dichloro-8-fluoroquinazoline is not publicly available, the following characterization data is predicted based on the analysis of structurally similar halogenated quinazolines.[9][10][11][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | H-2 |

| ~8.2 | s | 1H | H-5 |

Rationale: The proton at the 2-position of the quinazoline ring typically appears as a singlet at a downfield chemical shift. The proton at the 5-position will also be a singlet due to the absence of adjacent protons. The exact chemical shifts will be influenced by the electronic effects of the four halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be significantly influenced by the attached halogens, and the carbon atoms bonded to fluorine will exhibit C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-8 |

| ~152 | C-4 |

| ~148 | C-8a |

| ~135 | C-5 |

| ~128 | C-7 |

| ~125 | C-6 |

| ~120 | C-4a |

Rationale: The chemical shifts are estimated based on known data for halogenated quinazolines.[9][10] The C-8 carbon, directly attached to the highly electronegative fluorine atom, is expected to show a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

The primary fragmentation is expected to involve the loss of a halogen atom. The loss of a chlorine radical will result in a fragment ion cluster around m/z 259, 261, and 263. The loss of a bromine radical will lead to a fragment ion cluster around m/z 215, 217, and 219. The relative intensities of these isotopic peaks will be indicative of the number of remaining chlorine and bromine atoms.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the quinazoline ring system.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 1620-1600 | C=N stretching |

| 1580-1550 | C=C aromatic ring stretching |

| 1480-1450 | C=C aromatic ring stretching |

| 1100-1000 | C-F stretching |

| 850-750 | C-Cl stretching |

| 700-600 | C-Br stretching |

Rationale: The spectrum will be dominated by aromatic C=C and C=N stretching vibrations. The C-halogen stretching frequencies will appear in the fingerprint region.[15]

Potential Applications in Drug Discovery

Polyhalogenated quinazolines, such as 7-Bromo-4,6-dichloro-8-fluoroquinazoline, are highly valuable as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

-

Scaffold for Kinase Inhibitors: The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly for targeting the ATP-binding site of enzymes such as the Epidermal Growth Factor Receptor (EGFR).[5] The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to generate libraries of potential kinase inhibitors.

-

Antimicrobial and Anticancer Agents: The inherent biological activity of the quinazoline nucleus, coupled with the modulating effects of halogen substituents, makes this class of compounds a promising area for the discovery of new antimicrobial and anticancer agents.[1][4] The bromine atom at the 7-position can serve as a handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a broader chemical space.

Safety Information

Based on the information provided by chemical suppliers, 7-Bromo-4,6-dichloro-8-fluoroquinazoline should be handled with care. The following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.[6]

Conclusion

7-Bromo-4,6-dichloro-8-fluoroquinazoline is a synthetically valuable, polyhalogenated heterocyclic compound. While direct experimental data is limited, a logical synthetic pathway can be proposed based on established chemical principles. Its rich substitution pattern, featuring multiple reactive sites, makes it an attractive building block for the synthesis of novel, biologically active molecules, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and reactivity of this and related compounds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

-

Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4475. [Link]

- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.

- Academia.edu. (n.d.). (PDF)

- RACO. (n.d.).

- Chemical Communications (RSC Publishing). (n.d.).

- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.

-

Al-Suja’i, A. A., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 27(1), 1-14. [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[1].

- ResearchGate. (n.d.). Recent advances in the biological activity of quinazoline.

- ResearchGate. (n.d.). (PDF)

-

Al-Tel, T. H. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1033. [Link]

- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- ACS Publications. (n.d.). Mechanism of bromination of 4(3H)-quinazolinone, its 3-methyl and its 1,3-dimethyl derivatives in aqueous acidic solutions | The Journal of Organic Chemistry.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Chlorination of 4(3H)

- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.

- Tunisian Chimical Society. (n.d.). Synthesis and characterization of new cyano-quinazolines poly-functionalized.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.

- YouTube. (2022, November 22).

-

MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2305. [Link]

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

- ResearchGate. (n.d.). 4-Bromo 4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity | Request PDF.

-

PubChem. (n.d.). 7-Bromo-4,6-dichloro-8-fluoroquinoline. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Bot Verification [generis-publishing.com]

- 8. openarchive.ki.se [openarchive.ki.se]

- 9. rsc.org [rsc.org]

- 10. tsijournals.com [tsijournals.com]

- 11. sctunisie.org [sctunisie.org]

- 12. researchgate.net [researchgate.net]

- 13. raco.cat [raco.cat]

- 14. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

Introduction: The Strategic Importance of Substituted Quinazolines in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have been successfully developed into clinically approved drugs, particularly in the realm of oncology, such as gefitinib and erlotinib, which are potent tyrosine kinase inhibitors.[2] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1] This guide focuses on a specific, highly functionalized derivative, 7-Bromo-4,6-dichloro-8-fluoroquinazoline , a compound of significant interest for synthetic and medicinal chemists. Its polysubstituted nature with halogens offers multiple points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.[3] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design and development programs.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural representation and key identifiers for 7-Bromo-4,6-dichloro-8-fluoroquinazoline are presented below.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 1698027-19-8 | 3H32-F-1E | MDL MFCD29058769 | 7-Bromo-4,6-dichloro-8-fluoroquinazoline | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to 7-Bromo-4,6-dichloro-8-fluoroquinazoline: A Compound of Interest in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative with significant potential in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and the broader context of its potential biological activities, drawing upon the extensive research into the quinazoline scaffold.

Introduction: The Quinazoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets.[1][2] Consequently, quinazoline derivatives have been successfully developed into a variety of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3] Notably, several FDA-approved anticancer drugs, including Gefitinib and Erlotinib, are based on the quinazoline framework, highlighting its importance in oncology.[3]

The biological activity of quinazoline derivatives can be finely tuned by modifying the substitution pattern on the heterocyclic ring.[3] Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of bromine, chlorine, and fluorine atoms, as seen in 7-Bromo-4,6-dichloro-8-fluoroquinazoline, can significantly impact factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.

Physicochemical Properties of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key identifiers and properties of 7-Bromo-4,6-dichloro-8-fluoroquinazoline are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂BrCl₂FN₂ | [4] |

| Molecular Weight | 295.92 g/mol | [4] |

| CAS Number | 1698027-19-8 | [4][5] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically available at ≥95% or ≥98% | [4] |

Plausible Synthetic Pathways

A common and effective method for constructing the quinazoline core is the reaction of an appropriately substituted anthranilic acid derivative with a one-carbon source, such as formamide or an orthoformate, often under thermal or microwave conditions.[6][7]

Proposed Synthetic Workflow:

The synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline would likely begin with a polysubstituted aniline or benzoic acid derivative. A potential multi-step synthesis is outlined below:

Caption: A plausible multi-step synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Detailed Experimental Protocol (Hypothetical):

Step 1: Cyclization to form the Quinazolinone Core

-

To a solution of a suitable starting material, such as a polysubstituted anthranilic acid, in a high-boiling point solvent (e.g., N,N-dimethylformamide), add an excess of formamide.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the quinazolinone intermediate.

Causality: This step utilizes the well-established Niementowski quinazoline synthesis, where formamide acts as the source for the C2 and N3 atoms of the quinazoline ring.[6]

Step 2: Halogenation

-

The subsequent steps would involve the selective introduction of the remaining halogen atoms. This could be achieved through electrophilic aromatic substitution reactions. For instance, bromination could be carried out using N-bromosuccinimide (NBS) in a suitable solvent.

Causality: The existing substituents on the quinazoline ring will direct the position of the incoming electrophile (bromine).

Step 3: Final Chlorination

-

The final chlorination at the 4-position can be achieved by treating the corresponding 4-quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating.

-

After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by column chromatography.

Causality: This is a standard method for converting a hydroxyl group on a heterocyclic ring to a chloro group, which is often more reactive and suitable for further derivatization.

Potential Biological Activity and Applications in Drug Discovery

Given the prevalence of halogenated quinazolines in oncology drug discovery, it is highly probable that 7-Bromo-4,6-dichloro-8-fluoroquinazoline has been synthesized for evaluation as a potential anticancer agent. The specific substitution pattern may be designed to target a particular enzyme, such as a protein kinase.

Many quinazoline-based anticancer agents function as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[8] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the downstream signaling pathways that lead to cell proliferation and survival.

The polyhalogenated nature of 7-Bromo-4,6-dichloro-8-fluoroquinazoline suggests that it could exhibit significant cytotoxicity towards cancer cell lines. Studies on other bromo-substituted quinazoline derivatives have demonstrated potent cytotoxic effects.[1][2][9][10] For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[11]

Potential Mechanism of Action Workflow:

Caption: A hypothetical mechanism of action for 7-Bromo-4,6-dichloro-8-fluoroquinazoline as a tyrosine kinase inhibitor.

Safety and Handling

As a laboratory chemical, 7-Bromo-4,6-dichloro-8-fluoroquinazoline should be handled with appropriate safety precautions. Based on data for similar compounds, it is likely to be classified as harmful if swallowed and may cause skin and eye irritation.[1][9]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion and Future Perspectives

7-Bromo-4,6-dichloro-8-fluoroquinazoline is a fascinating molecule that sits at the intersection of several key areas of medicinal chemistry. While specific biological data for this compound is not yet widely published, its structural features strongly suggest its potential as a modulator of biological systems, particularly in the context of cancer therapy. The plausible synthetic routes outlined in this guide provide a starting point for its preparation and further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity. Screening against a panel of protein kinases, particularly those implicated in cancer, would be a logical next step. Furthermore, studies to determine its mechanism of action, cytotoxicity against various cancer cell lines, and in vivo efficacy will be crucial in determining its potential as a lead compound for the development of new therapeutics.

References

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84. Retrieved from [Link]

-

Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. Retrieved from [Link]

-

Mondal, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 7-Bromo-4,6-dichloro-2-ethyl-8-fluoroquinazoline. Retrieved from [Link]

-

Uckun, F. M., et al. (1999). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 5(10), 2944-2953. Retrieved from [Link]

-

Khabnadideh, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 101. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(16), 1461-1479. Retrieved from [Link]

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)-quinazolinone.

-

Eureka | Patsnap. (n.d.). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Retrieved from [Link]

-

Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1162-1170. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some novel quinazolones. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1698027-19-8 | 3H32-F-1E | MDL MFCD29058769 | 7-Bromo-4,6-dichloro-8-fluoroquinazoline | SynQuest Laboratories [synquestlabs.com]

- 5. cas 1698027-19-8|| where to buy 7-Bromo-4,6-dichloro-8-fluoroquinazoline [english.chemenu.com]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

Technical Synthesis Guide: 7-Bromo-4,6-dichloro-8-fluoroquinazoline

CAS Registry Number: 1698027-19-8

Molecular Formula:

Executive Summary & Strategic Importance

This technical guide details the synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline , a highly functionalized heterocyclic scaffold critical in the development of covalent KRAS G12C inhibitors (e.g., Adagrasib analogs) and other kinase-targeted therapeutics.

Why this molecule matters:

-

Orthogonal Reactivity: The scaffold offers four distinct points for diversification.[1] The C4-chloro group is highly labile to nucleophilic aromatic substitution (

), while the C7-bromo and C6-chloro positions allow for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). -

Conformational Control: The C8-fluoro substituent is sterically significant; it restricts rotation in atropisomeric drugs, locking the bioactive conformation and improving metabolic stability against defluorination.

Retrosynthetic Analysis

The most robust route to 7-Bromo-4,6-dichloro-8-fluoroquinazoline disconnects the pyrimidine ring to reveal a polysubstituted anthranilic acid derivative.

Strategic Disconnection:

-

C4-Cl Installation: Deoxychlorination of the quinazolinone intermediate using phosphorus oxychloride (

). -

Pyrimidine Ring Closure: Cyclocondensation of a 2-aminobenzoic acid precursor with a C1 synthon (Formamidine acetate).

-

Core Scaffold: The synthesis hinges on the availability of 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid (CAS: 1698027-17-6).

Pathway Visualization (DOT)

Figure 1: Retrosynthetic logic flow from target molecule to commercially viable precursors.

Detailed Experimental Protocols

Step 1: Cyclization to the Quinazolinone Core

Objective: Synthesis of 7-Bromo-6-chloro-8-fluoroquinazolin-4(3H)-one. Principle: Condensation of the amino group and carboxylic acid with formamidine acetate to close the pyrimidine ring.

Reagents & Materials:

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (1.0 eq)

-

Formamidine acetate (2.0 - 3.0 eq)

-

Solvent: 2-Methoxyethanol (preferred for higher boiling point) or Ethanol.

-

Catalyst: Acetic acid (catalytic amounts, optional).

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid (e.g., 50 g, 186 mmol).

-

Addition: Add 2-methoxyethanol (500 mL, 10V) followed by formamidine acetate (58 g, 558 mmol).

-

Reaction: Heat the suspension to reflux (

) under an inert atmosphere ( -

Monitoring: Monitor by LC-MS. Reaction is typically complete within 12–16 hours. Look for the mass shift

(loss of water + addition of CH). -

Workup: Cool the reaction mixture to room temperature (

). -

Isolation: Filter the resulting precipitate. Wash the filter cake with cold ethanol (

) and diethyl ether to remove unreacted formamidine. -

Drying: Dry under vacuum at

to constant weight.

Critical Process Parameter (CPP): Moisture control is essential. Formamidine acetate is hygroscopic; wet reagents will hydrolyze the intermediate imine, reducing yield.

Step 2: Deoxychlorination (Aromatization)

Objective: Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline. Principle: Nucleophilic substitution of the tautomeric enol (4-hydroxy) group with a chloride ion using a phosphorylating agent.

Reagents & Materials:

-

7-Bromo-6-chloro-8-fluoroquinazolin-4(3H)-one (from Step 1).

-

Phosphorus Oxychloride (

) (Solvent/Reagent, 5–10 eq). -

Base:

-Diisopropylethylamine (DIPEA) (1.0 eq) – Crucial for catalyzing the reaction and scavenging HCl.

Protocol:

-

Safety Note:

is corrosive and reacts violently with water. All glassware must be oven-dried. Use a scrubber for HCl gas evolution. -

Setup: Place the quinazolinone (40 g) into a flask. Add

(200 mL). -

Activation: Slowly add DIPEA (25 mL) dropwise at room temperature. Exotherm warning.

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours. The suspension should become a clear solution, indicating conversion. -

Monitoring: Check TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material peak should disappear completely.

-

Quenching (High Risk):

-

Concentrate the reaction mixture under reduced pressure to remove excess

. -

Dilute the residue with Dichloromethane (DCM).

-

Slowly pour the DCM solution into a stirred mixture of ice/saturated

. Do not add water to the residue.

-

-

Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (

). -

Purification: Dry combined organics over

, filter, and concentrate. If necessary, pass through a short silica plug eluting with 5% EtOAc in Hexanes.

Yield Expectation: 85–92% over two steps.

Analytical Data & Validation

| Parameter | Specification / Signal |

| Appearance | Off-white to pale yellow solid |

| LC-MS (ESI+) | |

| 1H NMR (DMSO-d6) | |

| 19F NMR |

Causality in NMR:

-

H-2 Singlet: The proton at C2 is highly deshielded (

) due to the adjacent electronegative nitrogen atoms and the electron-withdrawing effect of the C4-Cl. -

H-5 Doublet: The proton at C5 appears as a doublet (or broad singlet) due to long-range coupling with the C8-fluorine or C7-bromine, though often appears as a singlet due to the substitution pattern.

Process Safety & Selectivity Logic

Regioselectivity in Downstream Applications

Researchers utilizing this scaffold for drug development must understand the reactivity hierarchy. The C4-position is significantly more electrophilic than C6 or C7.

Reactivity Order (

-

C4-Cl: Reacts at

to RT with amines/alkoxides. -

C6-Cl / C7-Br: Inert to mild

. Requires transition metal catalysis (Pd/Ni) for functionalization. -

C8-F: Generally stable; serves as a blocking group.

Graphviz Workflow: Reactivity Hierarchy

Figure 2: Sequential functionalization strategy for library generation.

References

-

Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone. Google Patents (CN114436974A). Describes the core cyclization methodology for halogenated quinazolinones.

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (Precursor). AChemBlock Catalog. Verification of starting material availability and CAS 1698027-17-6.[6]

-

Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid. ChemicalBook. Provides the oxidative ring-opening protocol from isatin derivatives, applicable to the 5-chloro analog.

-

Quinazoline Synthesis Strategies. Organic Syntheses. General methodologies for Niementowski cyclization and chlorination.

Sources

- 1. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid 97% | CAS: 1698027-17-6 | AChemBlock [achemblock.com]

starting materials for 7-Bromo-4,6-dichloro-8-fluoroquinazoline synthesis

[1]

Executive Summary & Application Context

7-Bromo-4,6-dichloro-8-fluoroquinazoline (CAS: 1698027-19-8) is a densely functionalized heterocycle designed for orthogonal reactivity. In medicinal chemistry, specifically within the KRAS G12C inhibitor landscape, this scaffold serves as a "hub" for multi-vector substitution:

-

C4-Cl: Highly reactive electrophile for SNAr displacement by piperazine or piperidine linkers (the "warhead" attachment point).

-

C7-Br: Handle for Suzuki-Miyaura coupling to introduce biaryl systems (e.g., substituted phenols or naphthyls).

-

C6-Cl & C8-F: Modulators of electronic properties and metabolic stability, often remaining on the core to tune the pKa of the quinazoline nitrogen.

This guide focuses on the linear construction of this core, prioritizing regiochemical fidelity during the halogenation sequences.

Retrosynthetic Analysis

The synthesis is most robustly approached via the anthranilic acid route . The high density of halogens on the benzene ring necessitates their installation prior to cyclization to avoid difficult regioselectivity issues on the formed quinazoline.

Logic Flow:

-

C4-Cl Disconnection: Derived from the tautomeric amide (quinazolin-4(3H)-one) via chlorination.

-

Heterocycle Formation: Derived from a 2-aminobenzoic acid precursor condensed with a C1 synthon (formamidine acetate).

-

Arene Functionalization: The critical 5-chloro substituent is best installed via electrophilic aromatic substitution (EAS) on the benzoic acid, leveraging the directing effects of the amino and carboxyl groups.

Figure 1: Retrosynthetic disconnection showing the linear assembly from the anthranilic acid precursor.

Detailed Synthetic Protocol

Phase 1: Regioselective Chlorination of the Anthranilic Core

Objective: Synthesis of 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (CAS: 1698027-17-6).[1]

Starting Material: 2-Amino-4-bromo-3-fluorobenzoic acid.[2][3] Note: This starting material is chosen because the amino group (ortho/para director) and the carboxyl group (meta director) synergistically direct electrophiles to position 5. The 3-position is blocked by Fluorine, and the 4-position by Bromine.

Protocol:

-

Dissolution: Charge a reactor with 2-Amino-4-bromo-3-fluorobenzoic acid (1.0 equiv) and N,N-Dimethylformamide (DMF) (10 vol). Stir until a clear solution is obtained.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise.

-

Reaction: Heat the mixture to 70°C and stir for 12–16 hours.

-

Monitoring: Monitor via LC-MS for the consumption of starting material (M+H 234/236) and formation of product (M+H 268/270).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into Ice Water (25 vol) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solids and wash the cake with water (3x) to remove residual DMF and succinimide.

-

Dry in a vacuum oven at 50°C.

-

Key Data Point:

| Parameter | Specification |

|---|---|

| Yield | Typically 85–95% |

| Appearance | Off-white to pale yellow solid |

| Purity | >95% (HPLC) is required for the next step |

Phase 2: Cyclization to the Quinazolinone Core

Objective: Synthesis of 7-Bromo-6-chloro-8-fluoroquinazolin-4(3H)-one.

Protocol:

-

Setup: Suspend the chlorinated acid from Phase 1 (1.0 equiv) in Ethanol (15 vol).

-

Cyclization Agent: Add Formamidine Acetate (4.0–12.0 equiv).

-

Causality: Formamidine acetate acts as both the carbon source (C2 of quinazoline) and the nitrogen source (N3), closing the ring in a "one-pot" condensation-dehydration sequence. It is preferred over formamide/ammonium formate for cleaner profiles at this scale.

-

-

Reflux: Heat the suspension to reflux (~78°C). The mixture typically becomes a solution before the product precipitates out.

-

Duration: Reflux overnight (12–16 h).

-

Isolation:

Phase 3: C4 Activation (Deoxychlorination)

Objective: Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline (Target).

Protocol:

-

Reagent: Suspend the quinazolinone (1.0 equiv) in Thionyl Chloride (SOCl₂) (6–10 vol).

-

Alternative: Phosphorus Oxychloride (POCl₃) can be used, often with a catalytic amount of N,N-Diisopropylethylamine (DIPEA). SOCl₂ is often preferred for easier work-up (gaseous byproducts).

-

-

Catalysis: Add a catalytic amount of DMF (approx. 5-10 drops per 5g scale).

-

Reaction: Heat to reflux (75–80°C) for 4–12 hours. The suspension should clear as the starting material is converted to the soluble chloro-quinazoline.

-

Quench & Isolation (Critical Safety Step):

-

Concentrate the reaction mixture under vacuum to remove excess SOCl₂.

-

Dilute the residue with Ethyl Acetate (EA) .

-

Slowly pour the organic phase into Saturated NaHCO₃ at 0°C. Caution: Vigorous gas evolution (CO₂/SO₂).

-

Separate layers. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a yellow solid.[2]

Visualized Workflow

Figure 2: Step-by-step reaction workflow including reagents and key intermediates.

References & Authoritative Grounding

-

National Institutes of Health (NIH) / PubChem . 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (CID 118010157). Accessed Jan 2026. Link

-

World Intellectual Property Organization (WIPO) . WO2015054572 - Inhibitors of KRAS G12C. (Describes the use of the 7-bromo-4,6-dichloro-8-fluoroquinazoline scaffold for KRAS inhibition). Link

-

World Intellectual Property Organization (WIPO) . WO2021051034 - Ras protein degraders, pharmaceutical compositions thereof, and their therapeutic applications. (Details the synthesis of the quinazoline core from the benzoic acid precursor). Link

-

Fluorochem . Product Sheet: 7-Bromo-4,6-dichloro-8-fluoroquinazoline. Link

Sources

- 1. 31255-10-4,1,2-Bis(2-bromoethoxy)ethane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. WO2016049568A1 - Methods and compositions for inhibition of ras - Google Patents [patents.google.com]

- 5. WO2020239123A1 - Aromatic heterocyclic derivative modulator and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Bromo-4,6-dichloro-8-fluoroquinazoline: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in oncology. The specific substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms, offers a versatile platform for the synthesis of novel bioactive molecules. This document details its chemical identity, physicochemical properties, plausible synthetic routes, spectroscopic analysis, reactivity profile, and its potential applications as a key building block in the development of targeted therapeutics. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, predictive data, and established principles of quinazoline chemistry to provide a thorough and practical resource for researchers in the field.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern drug discovery. Its rigid structure and ability to form multiple hydrogen bonds allow it to effectively interact with various biological targets. This has led to the development of a wide array of clinically successful drugs targeting enzymes such as tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a powerful tool in medicinal chemistry to modulate these characteristics.

7-Bromo-4,6-dichloro-8-fluoroquinazoline represents a highly functionalized and promising intermediate for the synthesis of next-generation targeted therapies. The presence of multiple halogen atoms at distinct positions offers several avenues for selective chemical modification, enabling the construction of diverse molecular libraries for screening against a range of biological targets.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in synthesis and drug development.

IUPAC Name and Structural Information

The formal IUPAC name for the compound is 7-Bromo-4,6-dichloro-8-fluoroquinazoline .[3]

-

Canonical SMILES: C1=C2C(=NC=N1)C(=C(C(=C2Cl)Br)F)Cl[3]

Physicochemical Properties

| Property | Value/Description | Source |

| Physical Form | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 359.9 ± 37.0 °C at 760 mmHg (Predicted) | ChemSrc |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | ChemSrc |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF. | General knowledge |

| pKa | Not available |

It is crucial for researchers to experimentally determine these properties for any synthesized batches to ensure accuracy and reproducibility in subsequent reactions.

Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline is not explicitly available in the reviewed literature, a plausible synthetic strategy can be devised based on established quinazoline synthesis methodologies and patents for structurally related compounds. A common and effective approach involves the cyclization of a suitably substituted anthranilic acid derivative.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the pyrimidine ring, leading back to a substituted anthranilic acid derivative.

Caption: Retrosynthetic analysis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Plausible Synthetic Protocol

The synthesis would likely commence from a polysubstituted aniline, which would then be converted to a key anthranilic acid or 2-aminobenzonitrile intermediate. The final quinazoline ring system can then be constructed. A patent for the synthesis of the related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate provides a strong precedent for this type of transformation.[5]

Step 1: Synthesis of a Polyhalogenated Anthranilic Acid Derivative

This is often the most challenging part of the synthesis, requiring careful control of regioselectivity during halogenation reactions on an aniline or benzoic acid precursor.

Step 2: Cyclization to form the Quinazoline Core

The substituted anthranilic acid derivative can be reacted with a suitable one-carbon source, such as formamide or formamidine, to construct the pyrimidine ring. Microwave-assisted synthesis has been shown to be effective in accelerating these types of cyclization reactions.

Step 3: Chlorination

If the cyclization yields a quinazolinone intermediate, subsequent chlorination at the 4-position is necessary. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Workflow (Hypothetical):

Caption: A plausible synthetic workflow for 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Spectroscopic Analysis

Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. As experimental spectra for 7-Bromo-4,6-dichloro-8-fluoroquinazoline are not available, this section provides predicted data and discusses the expected spectral features based on its structure and data from analogous compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. The predicted mass spectrum for the protonated molecule [M+H]⁺ would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Predicted Exact Masses for Isotopologues of [M+H]⁺:

| Isotopologue Formula | Predicted m/z |

| C₈H₃⁷⁹Br³⁵Cl₂FN₂ | 294.8835 |

| C₈H₃⁸¹Br³⁵Cl₂FN₂ | 296.8815 |

| C₈H₃⁷⁹Br³⁵Cl³⁷ClFN₂ | 296.8806 |

| C₈H₃⁸¹Br³⁵Cl³⁷ClFN₂ | 298.8785 |

| C₈H₃⁷⁹Br³⁷Cl₂FN₂ | 298.8776 |

| C₈H₃⁸¹Br³⁷Cl₂FN₂ | 300.8756 |

Data is predicted and should be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed structure of a molecule.

-

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a single singlet for the proton at the C2 position of the quinazoline ring. The exact chemical shift would be influenced by the electron-withdrawing nature of the surrounding halogen atoms and the nitrogen atoms in the ring.

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low symmetry of the molecule, eight distinct signals are expected in the aromatic region. The chemical shifts will be significantly influenced by the attached halogens. Carbons bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom at the C8 position. The chemical shift and coupling to neighboring protons (if any) and carbons would provide valuable structural information. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of 7-Bromo-4,6-dichloro-8-fluoroquinazoline is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=N and C=C stretching vibrations of the quinazoline ring system. The C-halogen bonds will also have characteristic absorptions in the fingerprint region.

Reactivity and Synthetic Utility

The synthetic utility of 7-Bromo-4,6-dichloro-8-fluoroquinazoline lies in the differential reactivity of its halogen substituents. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C4 position. The chlorine atom at C4 is generally the most susceptible to nucleophilic attack due to the influence of the adjacent nitrogen atom. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.

The relative reactivity of the other halogen atoms (Cl at C6, Br at C7, and F at C8) in SNAr reactions is less straightforward and will depend on the reaction conditions and the nature of the nucleophile. Generally, in nucleophilic aromatic substitution, the reactivity of halogens follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex. However, the position on the ring and steric factors also play a crucial role.

Reactivity Hierarchy (Predicted):

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 1698027-19-8 | 3H32-F-1E | MDL MFCD29058769 | 7-Bromo-4,6-dichloro-8-fluoroquinazoline | SynQuest Laboratories [synquestlabs.com]

- 5. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 7-Bromo-4,6-dichloro-8-fluoroquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a compound of interest in contemporary drug discovery. Given the nascent stage of research into this specific molecule, this document focuses on providing a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The principles and methodologies outlined herein are designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and screening processes.

Physicochemical Profile of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. While extensive experimental data for 7-Bromo-4,6-dichloro-8-fluoroquinazoline is not yet widely available, we can infer its likely characteristics from its structure and from data on analogous compounds.

Molecular Structure:

Key Structural Features and Their Influence on Solubility:

-

Halogenation (Bromo, Chloro, Fluoro): The presence of multiple halogen atoms significantly increases the molecule's molecular weight and hydrophobicity. This suggests a generally low solubility in polar solvents like water and higher solubility in non-polar organic solvents.

-

Quinazoline Core: The nitrogen-containing heterocyclic quinazoline core introduces some polar character to the molecule, potentially allowing for interactions with moderately polar solvents.

-

Fluorine Atom: The highly electronegative fluorine atom can participate in hydrogen bonding as an acceptor, which might enhance solubility in protic solvents to a limited extent.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | High | Presence of multiple heavy halogen atoms (Br, Cl). |

| Polarity | Low to Moderate | Predominantly non-polar due to extensive halogenation, with some polar contribution from the quinazoline ring. |

| Aqueous Solubility | Very Low | High hydrophobicity and molecular weight. |

| LogP | High | Expected to be significantly greater than 3, indicating a strong preference for lipophilic environments. |

| Melting Point | High | Likely a crystalline solid with strong intermolecular forces, which will impact the energy required for dissolution. |

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in this three-dimensional space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]

A smaller Ra value indicates a higher likelihood of solubility.

Workflow for HSP-Based Solvent Screening:

The following diagram illustrates a systematic approach to predicting suitable solvents for 7-Bromo-4,6-dichloro-8-fluoroquinazoline using the HSP methodology.

Caption: A workflow for predicting the solubility of a target compound using Hansen Solubility Parameters.

Hansen Solubility Parameters for Common Organic Solvents:

The following table provides HSP values for a selection of organic solvents, which can be used as a starting point for predicting the solubility of 7-Bromo-4,6-dichloro-8-fluoroquinazoline.[6]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Experimental Determination of Solubility

Theoretical predictions should always be validated through empirical measurement. Several robust methods exist for determining the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the amount of available material.[7][8]

The "Gold Standard": Shake-Flask Method

This equilibrium-based method is considered the most reliable for determining thermodynamic solubility.[8]

Protocol:

-

Preparation: Add an excess amount of 7-Bromo-4,6-dichloro-8-fluoroquinazoline to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, or centrifuge to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Express the solubility in desired units (e.g., mg/mL, µg/mL, or molarity).

Self-Validation System:

-

Equilibrium Confirmation: Take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in the supernatant has reached a plateau.

-

Solid-State Analysis: Analyze the remaining solid after the experiment (e.g., by DSC or XRPD) to confirm that no phase changes or degradation has occurred.

High-Throughput Solubility Screening

For rapid screening of multiple solvents, automated methods are often employed.

Workflow for High-Throughput Solubility Screening:

Caption: A generalized workflow for high-throughput solubility screening.

Data Interpretation and Solvent Selection

The choice of an appropriate solvent is dictated by the intended application.

| Application | Desired Solubility Characteristics | Recommended Solvent Classes (Hypothetical for this compound) |

| Chemical Synthesis | High solubility of reactants and intermediates. | Aprotic polar solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., Dichloromethane). |

| Purification (Crystallization) | Moderate solubility at elevated temperatures and low solubility at room temperature. | Ethers (e.g., THF, Dioxane) or esters (e.g., Ethyl Acetate). |

| Biological Screening | High solubility in a biocompatible solvent, typically DMSO for stock solutions. | Dimethyl Sulfoxide (DMSO). |

| Formulation | Solubility in a pharmaceutically acceptable solvent system. | Dependent on the final dosage form; may involve co-solvents and excipients. |

Conclusion

While specific experimental solubility data for 7-Bromo-4,6-dichloro-8-fluoroquinazoline is not yet publicly available, a systematic approach combining physicochemical profiling, theoretical prediction using Hansen Solubility Parameters, and empirical determination via established protocols such as the shake-flask method can provide the necessary insights for its effective use in research and development. The highly halogenated and predominantly hydrophobic nature of the molecule suggests that a range of aprotic and non-polar organic solvents will be the most suitable candidates for achieving significant solubility.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Fluorochem. (n.d.). 7-BROMO-4,6-DICHLORO-8-FLUOROQUINAZOLINE.

- Ossila. (n.d.). 4-Bromo-6-fluoroquinoline.

- PubChem. (n.d.). 7-Bromo-4,6-dichloro-2-ethyl-8-fluoroquinazoline.

- Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.

- ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- American Chemical Society. (2026). Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. Journal of the American Chemical Society.

- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- University of Minnesota. (2022). Properties of Common Organic Solvents.

- LGC Standards. (n.d.). trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride.

- ResearchG

- PubChem. (n.d.). 7-Bromo-4-chloro-8-fluoro-6-methoxyquinoline.

- Burdick & Jackson. (n.d.). Polarity Index.

- Shodex. (n.d.). Polarities of Solvents.

Sources

- 1. ossila.com [ossila.com]

- 2. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 3. 7-Bromo-4-chloro-8-fluoro-6-methoxyquinoline | C10H6BrClFNO | CID 172510218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4,6-dichloro-8-fluoroquinazoline: Commercial Availability, Chemical Properties, and Synthetic Considerations

For researchers, scientists, and professionals in drug development, the accessibility and characteristics of novel chemical entities are paramount. 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative, represents a promising scaffold for the synthesis of new therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, safety information, and a plausible synthetic pathway based on established chemical principles.

Commercial Availability and Procurement

7-Bromo-4,6-dichloro-8-fluoroquinazoline is available from several specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and screening.

Table 1: Commercial Suppliers of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

| Supplier | CAS Number | Purity | Available Quantities |

| Simson Pharma Limited | 1698027-19-8 | Certificate of Analysis provided | Inquire for details |

| Chemenu | 1698027-19-8 | Not specified | 50mg, 100mg, 250mg, 1g[1] |

| Fluorochem | 1698027-19-8 | 90% | 100mg, 250mg, 1g[2] |

| SynQuest Laboratories | 1698027-19-8 | 98% | Inquire for details[3] |

It is important for researchers to note that this chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[4] A Certificate of Analysis should be requested from the supplier to verify the purity and identity of the compound before use.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

| Property | Value | Source |

| CAS Number | 1698027-19-8 | [2][3][5] |

| Molecular Formula | C8H2BrCl2FN2 | [2][3] |

| Molecular Weight | 295.92 g/mol | [2][3] |

| IUPAC Name | 7-bromo-4,6-dichloro-8-fluoroquinazoline | [2] |

| Canonical SMILES | FC1=C(Br)C(Cl)=CC2=C(Cl)N=CN=C12 | [2] |

| InChI Key | OETZGFXDAJQFQG-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥90% | [2][3] |

Safety and Handling:

7-Bromo-4,6-dichloro-8-fluoroquinazoline is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Phrases: [2]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Considerations and Potential Applications

The quinazoline core is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. The specific halogenation pattern of 7-Bromo-4,6-dichloro-8-fluoroquinazoline makes it a versatile intermediate for the synthesis of targeted therapeutics. For instance, quinazoline derivatives have been extensively investigated as cytotoxic agents and kinase inhibitors.[6][7]

Proposed Synthetic Pathway:

The synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline would likely commence from a polysubstituted aniline precursor, which would then be converted to the corresponding anthranilic acid. This intermediate would then undergo cyclization to form the quinazolinone core, followed by chlorination to yield the final product.

Caption: Plausible synthetic route for 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Experimental Protocol - Conceptual Step-by-Step Methodology:

The following conceptual protocol is based on general procedures for the synthesis of related quinazoline compounds and should be adapted and optimized by experienced synthetic chemists.[9][10]

Step 1: Synthesis of 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid (Substituted Anthranilic Acid)

-

Start with a commercially available, appropriately substituted aniline.

-

Protect the amine group.

-

Perform electrophilic bromination and chlorination at the desired positions, guided by the directing effects of the substituents.

-

Introduce the carboxylic acid moiety, for example, through ortho-lithiation followed by carboxylation.

-

Deprotect the amine group to yield the target anthranilic acid.

Step 2: Synthesis of 7-Bromo-6-chloro-8-fluoroquinazolin-4(3H)-one

-

Reflux the substituted anthranilic acid with an excess of formamide.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

-

The quinazolinone from the previous step is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF).

-

The reaction is typically carried out until the starting material is consumed (monitored by TLC).

-

The excess POCl3 is carefully removed under reduced pressure.

-

The residue is quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography on silica gel.

This multi-step synthesis requires careful control of reaction conditions and purification of intermediates to achieve a good overall yield of the final product. The principles behind these transformations are well-documented in the organic chemistry literature.[8]

Conclusion

7-Bromo-4,6-dichloro-8-fluoroquinazoline is a commercially available, highly functionalized building block with significant potential in the field of drug discovery and medicinal chemistry. Its polysubstituted nature allows for the introduction of various functionalities to modulate biological activity. This guide provides researchers with the necessary information for the procurement, safe handling, and a conceptual framework for the synthesis of this valuable compound, thereby facilitating its application in the development of novel therapeutic agents.

References

-

7-Bromo-4,6-dichloro-8-fluoroquinoline | C9H3BrCl2FN | CID 155892795 - PubChem. (n.d.). Retrieved from [Link]

-

7-bromo-4,6-dichloro-8-fluoroquinazoline [1698027-19-8] | Chemsigma. (n.d.). Retrieved from [Link]

-

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H) - Hebei Summedchem Co., Ltd. (n.d.). Retrieved from [Link]

- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (n.d.).

-

7-Bromo-4,6-dichloro-2-ethyl-8-fluoroquinazoline | C10H6BrCl2FN2 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. (n.d.). Retrieved from [Link]

-

Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate. (n.d.). Retrieved from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. cas 1698027-19-8|| where to buy 7-Bromo-4,6-dichloro-8-fluoroquinazoline [english.chemenu.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS 1698027-19-8 | 3H32-F-1E | MDL MFCD29058769 | 7-Bromo-4,6-dichloro-8-fluoroquinazoline | SynQuest Laboratories [synquestlabs.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 7-bromo-4,6-dichloro-8-fluoroquinazoline [1698027-19-8] | Chemsigma [chemsigma.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Custom Synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline

This guide provides a comprehensive technical overview for the synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, a highly substituted quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The proposed synthetic strategy is designed for researchers, scientists, and drug development professionals, emphasizing chemical logic, procedural detail, and safety considerations.

Introduction: The Significance of Polysubstituted Quinazolines

The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including several approved pharmaceuticals. Its rigid, planar structure and multiple points for substitution make it an ideal framework for designing molecules that can interact with a variety of biological targets. The specific substitution pattern of 7-Bromo-4,6-dichloro-8-fluoroquinazoline, featuring a combination of electron-withdrawing and sterically demanding halogen atoms, suggests its potential as a key intermediate for the development of novel kinase inhibitors, anti-cancer agents, or other targeted therapeutics. The strategic placement of these functional groups allows for selective and differential reactivity in subsequent cross-coupling or nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline can be logically approached through a multi-step sequence, commencing with a commercially available starting material and proceeding through a key polysubstituted anthranilic acid intermediate. The overall strategy involves:

-

Synthesis of the core anthranilic acid: Preparation of a suitably substituted 2-aminobenzoic acid derivative bearing the required fluorine and chlorine atoms.

-

Bromination: Regioselective introduction of a bromine atom at the desired position.

-

Quinazolinone ring formation: Cyclization of the anthranilic acid intermediate to form the quinazolin-4-one scaffold using the Niementowski reaction.[1]

-

Chlorination: Conversion of the 4-oxo group to a chloro group to yield the final target molecule.

This pathway is designed to control the regiochemistry of the halogenation steps by leveraging the directing effects of the substituents on the aromatic ring.

Visualizing the Synthetic Pathway

Figure 1: Proposed synthetic pathway for 7-Bromo-4,6-dichloro-8-fluoroquinazoline.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-4,6-dichloro-3-fluorobenzoic acid

The synthesis of the key anthranilic acid intermediate begins with the chlorination of 2-amino-3-fluorobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3-fluorobenzoic acid | 155.13 | 15.5 g | 0.1 |

| N-Chlorosuccinimide (NCS) | 133.53 | 29.4 g | 0.22 |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

Procedure:

-

To a stirred suspension of 2-amino-3-fluorobenzoic acid (15.5 g, 0.1 mol) in dichloromethane (300 mL) at 0 °C, add concentrated hydrochloric acid (50 mL) dropwise.

-

Slowly add N-chlorosuccinimide (29.4 g, 0.22 mol) in portions over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-4,6-dichloro-3-fluorobenzoic acid.

Part 2: Synthesis of 2-Amino-5-bromo-4,6-dichloro-3-fluorobenzoic acid

The next step involves the regioselective bromination of the dichlorinated anthranilic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4,6-dichloro-3-fluorobenzoic acid | 224.02 | 22.4 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Acetonitrile | 41.05 | 250 mL | - |

Procedure:

-

Dissolve 2-amino-4,6-dichloro-3-fluorobenzoic acid (22.4 g, 0.1 mol) in acetonitrile (250 mL) in a round-bottom flask protected from light.

-